1-Ethyl-3-propylimidazolium hexafluorophosphate
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Overview
Description
1-Ethyl-3-propylimidazolium hexafluorophosphate is an ionic liquid composed of a 1-ethyl-3-propylimidazolium cation and a hexafluorophosphate anion. This compound is known for its unique physical and chemical properties, including high thermal and electrochemical stability, low melting point, and excellent solvent properties .
Mechanism of Action
Target of Action
This compound is a type of ionic liquid , which are salts in a liquid state that have gained significant attention in recent years for their unique physical and chemical properties.
Mode of Action
Ionic liquids, such as 1-Ethyl-3-propylimidazolium hexafluorophosphate, are known for their excellent thermal stability, wide electrochemical windows, and negligible vapor pressure . These properties make them suitable for a variety of applications, including as electrolytes in energy storage devices . .
Biochemical Pathways
As an ionic liquid, it is primarily used in the field of energy storage, particularly in the fabrication of lithium-ion batteries
Result of Action
As an ionic liquid, its primary role in energy storage applications is to facilitate the transfer of ions, contributing to the overall performance of the device .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylimidazolium hexafluorophosphate can be synthesized through a quaternization reaction. The process involves the reaction of 1-propylimidazole with ethyl halide (such as ethyl chloride or ethyl bromide) to form 1-ethyl-3-propylimidazolium halide. This intermediate is then reacted with hexafluorophosphoric acid or a hexafluorophosphate salt (such as potassium hexafluorophosphate) to yield the desired ionic liquid .
Industrial Production Methods: The industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-propylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized imidazolium derivatives.
Reduction: Reduction reactions can convert the imidazolium cation to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluorophosphate anion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiocyanates can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized imidazolium derivatives.
Reduction: Reduced imidazolium compounds.
Substitution: Substituted imidazolium salts with different anions.
Scientific Research Applications
1-Ethyl-3-propylimidazolium hexafluorophosphate has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Hexyl-3-methylimidazolium hexafluorophosphate
Comparison: 1-Ethyl-3-propylimidazolium hexafluorophosphate is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to 1-ethyl-3-methylimidazolium hexafluorophosphate, it has a longer alkyl chain, resulting in different solubility and viscosity characteristics. The presence of the propyl group enhances its thermal stability and makes it suitable for applications requiring higher temperature resistance .
Properties
IUPAC Name |
1-ethyl-3-propylimidazol-3-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.F6P/c1-3-5-10-7-6-9(4-2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMERJXUFFOLCDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1=CN(C=C1)CC.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F6N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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